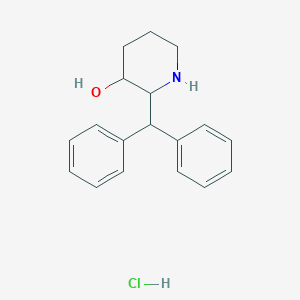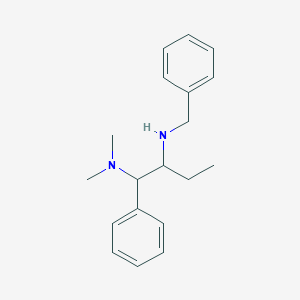
2-(((Benzyloxy)carbonyl)amino)-5-oxotetrahydrofuran-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes. For instance, Yoshimura et al. (1982) described the synthesis of stereoisomers of 4-amino-2-(hydroxymethyl)tetrahydrofuran-4-carboxylic acid from D-ribose, highlighting complex reaction sequences leading to tetrahydrofuran derivatives (Yoshimura, Kondo, Ihara, & Hashimoto, 1982).
Molecular Structure Analysis
The molecular structure of similar compounds is often characterized using techniques like NMR. Hungerford et al. (2000) reported on the molecular structure of tetrahydrofuran amino acids derived from D-ribose, demonstrating the complexity of these molecules (Hungerford, Claridge, Watterson, Aplin, Moreno, & Fleet, 2000).
Chemical Reactions and Properties
Compounds like 2-(((Benzyloxy)carbonyl)amino)-5-oxotetrahydrofuran-2-carboxylic acid participate in various chemical reactions. Jõgi et al. (2006) explored the asymmetric synthesis of related compounds, indicating the chemical versatility of these molecules (Jõgi, Paju, Pehk, Kailas, Müürisepp, Kanger, & Lopp, 2006).
Physical Properties Analysis
The physical properties of these compounds are typically characterized through experimental analysis. This includes studies of melting points, solubility, and crystalline structure, as seen in research by Diana et al. (2019), who investigated the crystal structures of related benzo-furan derivatives (Diana, Tuzi, Panunzi, Carella, & Caruso, 2019).
Chemical Properties Analysis
Chemical properties such as reactivity and stability are key to understanding these compounds. For instance, Liebeskind et al. (2016) studied reactions involving carboxylic acids and amino acids, shedding light on the chemical properties of similar compounds (Liebeskind, Gangireddy, & Lindale, 2016).
Mécanisme D'action
Target of Action
It is known that the compound is a derivative of glycine , an amino acid that plays a crucial role in the central nervous system and is involved in various metabolic pathways.
Mode of Action
The compound, also known as “2-(CBZ-AMINO)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID”, is a protected form of an amino acid. The benzyloxycarbonyl (Cbz) group is a carbamate protecting group used in organic synthesis . It protects the amino group by preventing it from reacting prematurely during the synthesis process. The Cbz group can be removed under certain conditions, such as hydrogenation , to reveal the free amino group, allowing it to participate in subsequent reactions.
Biochemical Pathways
The compound is likely involved in the biochemical pathways related to the metabolism of glycine and its derivatives . .
Action Environment
The action, efficacy, and stability of “2-(((Benzyloxy)carbonyl)amino)-5-oxotetrahydrofuran-2-carboxylic acid” can be influenced by various environmental factors. For instance, the removal of the Cbz protecting group can be influenced by the presence of certain catalysts and the pH of the environment . Additionally, factors such as temperature and solvent can affect the stability of the compound and its reactivity in chemical reactions .
Safety and Hazards
Orientations Futures
The future directions of research on similar compounds often involve extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Propriétés
IUPAC Name |
5-oxo-2-(phenylmethoxycarbonylamino)oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO6/c15-10-6-7-13(20-10,11(16)17)14-12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,14,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCUKPVNIHDFNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1=O)(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((Benzyloxy)carbonyl)amino)-5-oxotetrahydrofuran-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


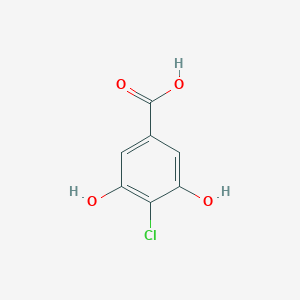
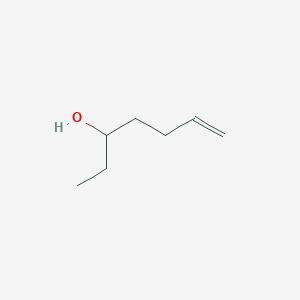

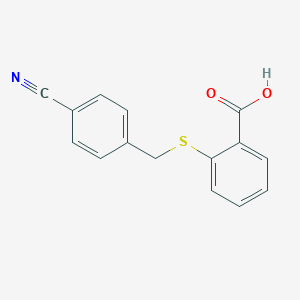
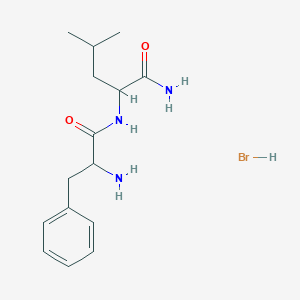
![7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole](/img/structure/B34168.png)
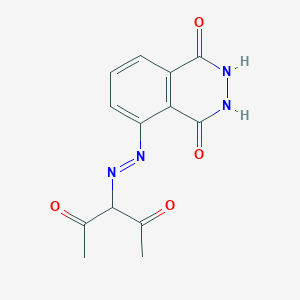

![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)
![2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid](/img/structure/B34174.png)
